(R)-quinuclidin-3-amine

Overview

Description

(R)-quinuclidin-3-amine is a chiral compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. It is particularly significant in the development of muscarinic antagonists, which have applications in treating conditions such as Alzheimer's disease, Sjogren syndrome, and urinary incontinence . The compound's derivatives have been identified as potent M3 muscarinic antagonists with a long duration of action, which is beneficial for therapeutic applications .

Synthesis Analysis

The synthesis of (R)-quinuclidin-3-amine involves the reduction of imines derived from 3-quinuclidinone and chiral phenethylamines. This key reaction is facilitated by the reducing agent NaBH4, which is a common method for producing chiral amines . Additionally, (R)-3-quinuclidinol, a closely related compound, can be synthesized through kinetic resolution of racemic mixtures, highlighting the importance of stereochemistry in the synthesis process .

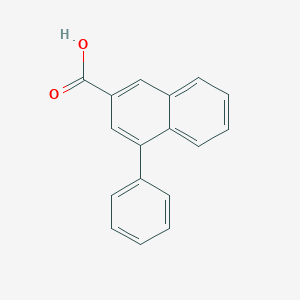

Molecular Structure Analysis

The molecular structure of (R)-quinuclidin-3-amine is characterized by its chiral center at the 3-position, which is crucial for its biological activity. The stereochemistry of this center plays a significant role in the compound's interaction with muscarinic receptors, as evidenced by the structure-activity relationship studies of related quinuclidine derivatives .

Chemical Reactions Analysis

(R)-quinuclidin-3-amine and its derivatives participate in various chemical reactions, including those with phenyl thionobenzoates. These reactions have been studied kinetically, revealing insights into the factors that govern reactivity, such as steric hindrance and the basicity of the amine. The reaction mechanisms have been explored, suggesting a concerted process where the expulsion of the leaving group is only slightly advanced in the rate-determining transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-quinuclidin-3-amine derivatives are influenced by their molecular structure. The steric effects and basicity of the tertiary amine group affect the compound's reactivity in chemical reactions. Additionally, the crystallization and X-ray analysis of enzymes involved in the reduction of 3-quinuclidinone to (R)-3-quinuclidinol provide insights into the molecular interactions and stability of these compounds .

Scientific Research Applications

Mass Spectrometry in Pharmaceutical Analysis

Quinuclidine derivatives, including (R)-quinuclidin-3-amine, have been studied for their mass spectra, which is crucial in pharmaceutical analysis. These compounds, known for their antidepressant and hallucinogenic properties, exhibit unique fragmentation patterns and rearrangements in mass spectrometry. This knowledge is vital for developing sensitive methods of analysis for these biologically active compounds (Vincze et al., 1980).

Cholinergic Receptor Research

(R)-quinuclidin-3-amine isomers have shown significant pharmacological activity by blocking central muscarinic and nicotinic receptors. These findings are particularly relevant in understanding the stereostructure of muscarinic receptors, contributing to research on central nervous system disorders and potential treatments (Niu et al., 1990).

Environmental Applications

Activated carbons impregnated with quinuclidine have been developed for removing methyl iodide gas, particularly in nuclear accidents. Studies have shown that these carbons, especially under humid conditions, exhibit superior adsorption capabilities due to a novel mechanism of protonation reaction. This research has implications for environmental safety and nuclear accident response (Ho et al., 2019).

Chemical Reactivity Studies

The reactivity of quinuclidine with various compounds has been a subject of study in organic chemistry. For instance, its reactions with O-Y-substituted phenyl thionobenzoates were explored, highlighting its lesser reactivity compared to benzylamine due to steric hindrance. This research contributes to our understanding of amine reactivity in organic synthesis (Yang et al., 2015).

Development of Nonpeptide Antagonists

(R)-quinuclidin-3-amine derivatives have been instrumental in the discovery of nonpeptide substance P antagonists. These compounds can block substance P-induced physiological responses, providing insights into small molecule interactions with peptide receptors and potential therapeutic applications (Lowe et al., 1992).

Antimalarial Activity

Novel quinuclidine derivatives have been evaluated for their antimalarial activity. The synthesis of a Schiff base from 3-amino-quinuclidine showed moderate antimalarial activity against Plasmodium falciparum, indicating potential use in antimalarial drug development (Sharma et al., 2016).

Catalysis in Organic Reactions

Quinuclidine-based catalysts have been investigated for their role in the Baylis-Hillman reaction, with studies showing a direct correlation between the basicity of the amine and its reactivity. This research enhances our understanding of catalyst efficiency and scope in organic synthesis (Aggarwal et al., 2003).

Nicotinic Receptor Agonists

Quinuclidine-containing compounds have been developed as partial agonists for α7 nicotinic acetylcholine receptors. These findings are significant for cognitive improvement in preclinical models, contributing to the development of treatments for cognitive disorders (Hill et al., 2017).

Novel Functional Polymers

The incorporation of quinuclidine groups into cardo polyimides and polyamides has led to the synthesis of polymers with high thermal properties and solubility. These materials show promise as efficient catalysts for polyamic acid imidation, highlighting their potential in industrial applications (Vygodskii et al., 1996).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Future Directions

This involves identifying areas of further research. It could include developing more efficient synthesis methods, finding new applications, or studying its effects on the environment or human health.

properties

IUPAC Name |

(3R)-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUAXQZIRFXQML-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-quinuclidin-3-amine | |

CAS RN |

123536-15-2 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]octan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)

![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)

![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)

![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)